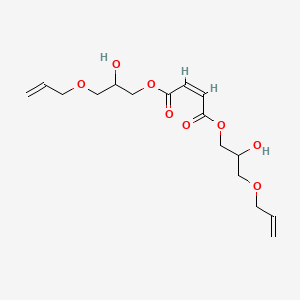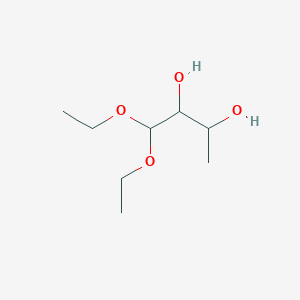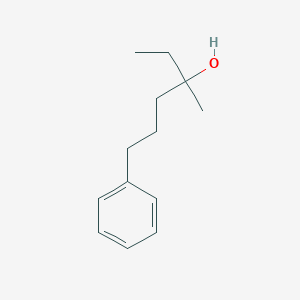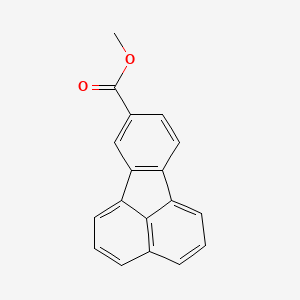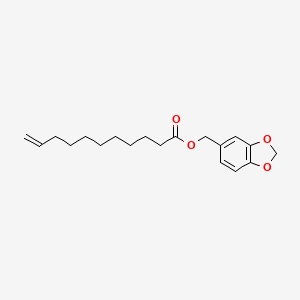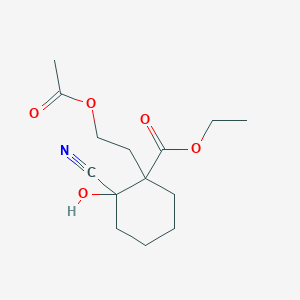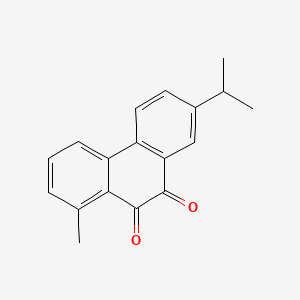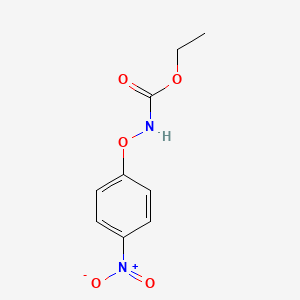![molecular formula C20H20N2O2 B14727719 [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate CAS No. 6629-77-2](/img/structure/B14727719.png)
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate: is a chemical compound with the molecular formula C20H20N2O2 It is known for its unique structure, which combines a naphthalene ring with an aminobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate typically involves the reaction of naphthalene derivatives with aminobenzoic acid derivatives under specific conditions. One common method includes the use of dimethylamine as a reagent to introduce the dimethylamino group into the naphthalene ring, followed by esterification with 4-aminobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group in the aminobenzoate moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: Its structure allows it to act as a probe in biochemical assays .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene core but differs in its functional groups, leading to distinct chemical properties.
Other Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-sulfonic acid have similar aromatic structures but differ in their substituents and reactivity.
Uniqueness: The uniqueness of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate lies in its combination of a dimethylamino group and an aminobenzoate moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Numéro CAS |
6629-77-2 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[1-[(dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)13-18-17-6-4-3-5-14(17)9-12-19(18)24-20(23)15-7-10-16(21)11-8-15/h3-12H,13,21H2,1-2H3 |
Clé InChI |
NEWNVIKFDTUAHW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

